

The Role of 7-Hydroxy-DPAT Hydrobromide in Addiction Research: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-DPAT hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) hydrobromide is a synthetic compound that has garnered significant attention in the field of addiction research.^[1] Its utility stems from its action as a dopamine receptor agonist with a notable preference for the D3 receptor subtype.^{[1][2][3]} This selectivity has made it an invaluable pharmacological tool for elucidating the complex role of the dopamine D3 receptor in the neurobiological mechanisms underlying substance use disorders.^{[4][5][6]} This technical guide provides an in-depth overview of 7-OH-DPAT's mechanism of action, its application in preclinical addiction models, and detailed experimental protocols, offering a comprehensive resource for professionals in addiction research and drug development.

Core Properties of 7-Hydroxy-DPAT Hydrobromide

7-OH-DPAT's pharmacological profile is central to its application in addiction studies. It exhibits a high affinity for the dopamine D3 receptor, with progressively lower affinity for D2, D4, and D1 receptors.^{[2][3]} This preferential binding allows researchers to probe the specific functions of the D3 receptor in reward, motivation, and drug-seeking behaviors, which are core components of addiction.^{[5][7]} The R-(+)-isomer of 7-OH-DPAT demonstrates a significantly higher affinity for D3 receptors compared to the S-(-)-enantiomer.^[8]

Quantitative Data: Receptor Binding Affinities and Functional Activity

The following tables summarize the key quantitative data for **7-Hydroxy-DPAT hydrobromide**, providing a clear comparison of its interaction with various dopamine receptor subtypes.

Receptor Subtype	Ki (nM) - Species	Reference
Dopamine D3	~ 1 (human)	[2]
Dopamine D3	0.78 (human)	[3]
Dopamine D3	0.57 (human, R-(+)-isomer)	[8]
Dopamine D2	10 (human)	[2]
Dopamine D2	61 (human)	[3]
Dopamine D4	650 (human)	[2] [3]
Dopamine D1	~ 5000 (human)	[2]
Dopamine D1	650 (human)	[3]

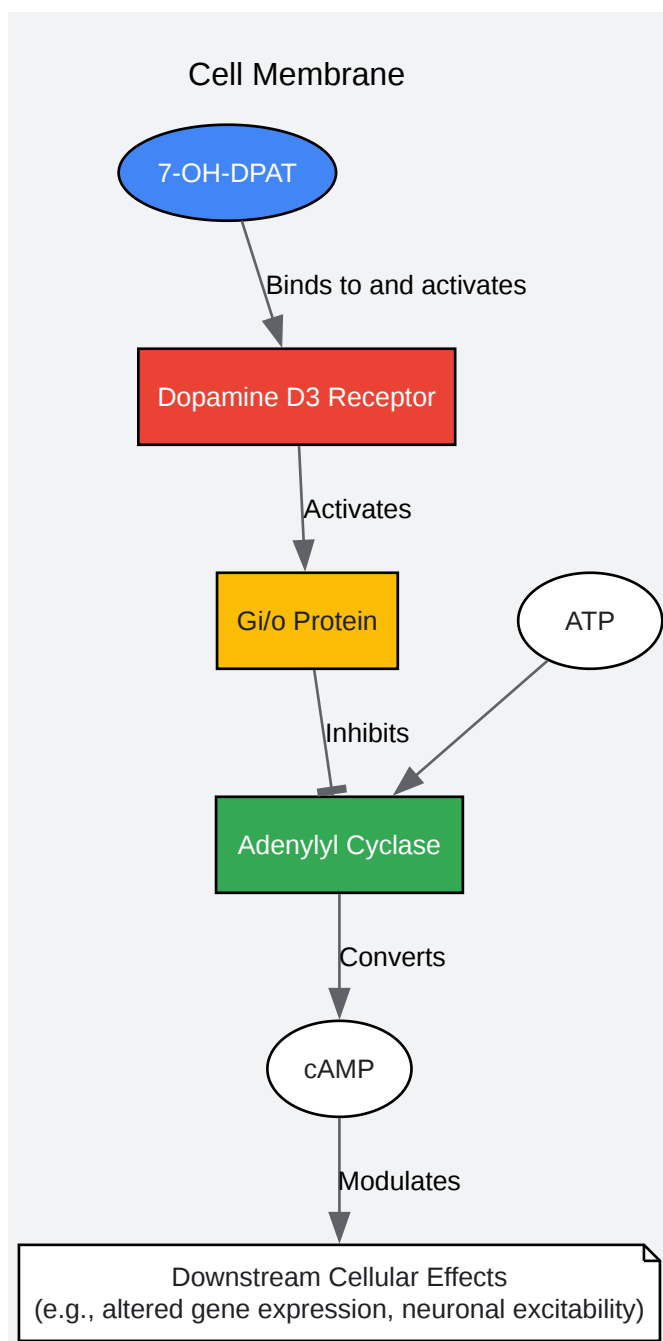
Functional Assay	EC50 (nM)	Cell Line	Reference
Calcium Mobilization	13.5	HEK293 cells expressing D3 receptor	[3]

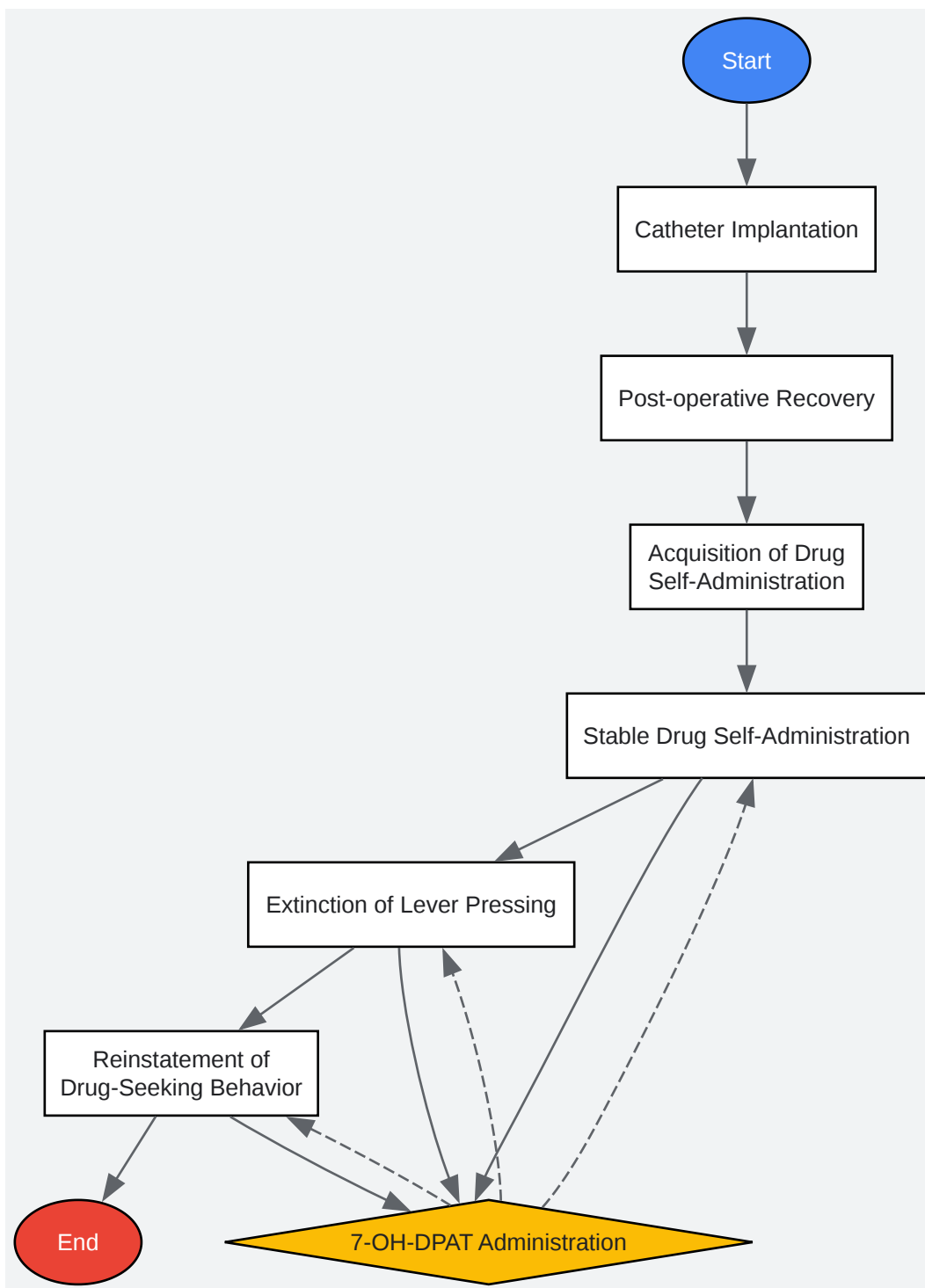
Mechanism of Action in the Context of Addiction

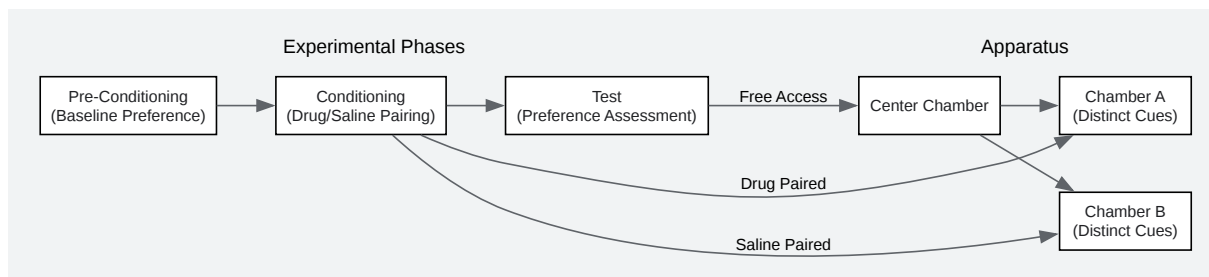
Addictive substances characteristically increase dopamine levels in the brain's reward circuitry, particularly in the nucleus accumbens.[\[5\]](#)[\[6\]](#)[\[7\]](#) The dopamine D3 receptor is highly expressed in this region and is implicated in the reinforcing effects of drugs of abuse and in relapse.[\[4\]](#)[\[6\]](#) [\[9\]](#) 7-OH-DPAT, as a D3 receptor agonist, can modulate this circuitry. Its effects are complex and can vary depending on the dose, the specific drug of abuse being studied, and the experimental paradigm.

Signaling Pathways

7-OH-DPAT activates D3 receptors, which are G protein-coupled receptors that typically couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release.







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